(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine
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Overview
Description
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and a pentafluoroethyl group, as well as a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 4-methyl-5-pentafluoroethyl-pyridine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 4-Methyl-5-pentafluoroethyl-pyridine
Reagent: Hydrazine
Solvent: Ethanol or Methanol
Conditions: Heating to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The methyl and pentafluoroethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Azo compounds
Reduction: Reduced pyridine derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol
- (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-amine
Uniqueness
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is unique due to the presence of both a hydrazine moiety and a pentafluoroethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8F5N3 |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
[4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H8F5N3/c1-4-2-6(16-14)15-3-5(4)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
InChI Key |
LQYRBFBYLBKWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)NN |
Origin of Product |
United States |
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